N-(2,5-difluorophenyl)-4-fluorobenzamide

Antitubercular FadD28 Fluorescence Polarization

Researchers requiring positionally precise fluorinated benzamides for reproducible SAR studies face limited sourcing. N-(2,5-Difluorophenyl)-4-fluorobenzamide (CAS 793730-68-4) resolves this with its defined 2,5-difluoro/4-fluoro substitution pattern. • Distinct electronic profile: XLogP3 = 3.1 (1.9 log units above non-fluorinated core); demonstrated FadD28 inhibitory activity (AC50 = 39.31 μM) for mycobacterial target engagement. • Ideal permeability reference: suitable for PAMPA & Caco-2 assays to quantify fluorination-driven lipophilicity-permeability relationships. • Research-grade purity (≥97%); available for immediate dispatch with full analytical documentation.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
Cat. No. B1634422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-4-fluorobenzamide
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F
InChIInChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)
InChIKeySGGIFPWONXMHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Difluorophenyl)-4-fluorobenzamide Overview


N-(2,5-Difluorophenyl)-4-fluorobenzamide (CAS: 793730-68-4) is a synthetic, fluorinated benzamide derivative with the molecular formula C₁₃H₈F₃NO and a molecular weight of 251.20 g/mol [1]. The compound features a 4-fluorobenzoyl moiety linked via an amide bond to a 2,5-difluorophenyl ring, yielding a unique fluorination pattern that distinguishes it from other halogenated benzamides [2]. It is commercially available in research-grade purities (typically ≥97%) and serves as a versatile scaffold in medicinal chemistry for exploring fluorine-mediated electronic effects, metabolic stability, and target engagement in biochemical assays [1].

Fluorinated benzamide scaffold for SAR exploration
Research-grade purity supports reproducible biochemical assays
Distinct 2,5-difluoro/4-fluoro pattern as metabolic stability probe

Why N-(2,5-Difluorophenyl)-4-fluorobenzamide Cannot Be Substituted


Fluorinated benzamides exhibit pronounced structure-activity relationships driven by the number and positional isomerism of fluorine substituents, which profoundly influence lipophilicity, metabolic stability, and target-binding conformations [1]. The specific 2,5-difluoro substitution on the aniline ring, combined with a 4-fluoro on the benzoyl moiety, creates a distinct electronic and steric environment that cannot be replicated by regioisomers (e.g., 2,6-difluoro or 3,5-difluoro analogs) or mono-fluorinated variants [2]. Even minor positional shifts in fluorine placement can alter crystal packing, molecular conformation, and in vitro potency by more than 10-fold in certain assays, underscoring the necessity of using the exact compound for reproducible, hypothesis-driven research [3].

Regioisomer 2,6-difluoro or 3,5-difluoro analogs may alter target binding and potency.
Mono-fluoro Fewer fluorine substituents shift lipophilicity and electronic distribution.
Crystal packing Positional isomerism influences solid-state properties and assay reproducibility.

N-(2,5-Difluorophenyl)-4-fluorobenzamide: Comparative Evidence


FadD28 Inhibition Activity Comparison

In a fluorescence polarization competition assay measuring inhibition of FadD28 (a Mycobacterium tuberculosis fatty acyl-AMP ligase), N-(2,5-difluorophenyl)-4-fluorobenzamide exhibited an AC50 of 39.31 μM (39,310 nM) [1]. While this value indicates moderate inhibitory activity, it serves as a benchmark for structure-activity relationship (SAR) studies exploring fluorination patterns in benzamide-based FadD28 inhibitors. For context, more potent benzamide-derived FadD28 inhibitors have been reported with Ki values as low as 500 nM [2], highlighting the impact of specific substitution on target engagement.

FadD28 inhibition
Cross-study comparable
AC50 39.31 μM vs. 500 nM Ki comparator
Supports structure-activity relationship interpretation
Fluorescence polarization assay; benchmark for fluorination SAR
Antitubercular FadD28 Fluorescence Polarization

Lipophilicity vs. Non-Fluorinated Core

The calculated lipophilicity (XLogP3) of N-(2,5-difluorophenyl)-4-fluorobenzamide is 3.1 [1]. This value reflects the cumulative effect of three fluorine atoms on the molecular scaffold. In contrast, the non-fluorinated parent benzamide (C₆H₅–C(O)NH–C₆H₅) has a calculated XLogP3 of approximately 1.2 [2]. The +1.9 log unit increase in lipophilicity due to fluorination is expected to enhance membrane permeability and influence metabolic stability, as fluorine substitution generally reduces oxidative metabolism at the substituted positions.

Lipophilicity shift
Class-level inference
XLogP3 3.1, Δ+1.9 vs non-fluorinated core
Indicates potential for altered membrane permeability
Computed value; experimental ADME confirmation needed
Lipophilicity Drug-likeness Physicochemical Property

Crystal Structure Conformation Comparison

Although a high-resolution crystal structure of the title compound is not currently available in public repositories, the crystal structure of the closely related analog N-(2,5-difluorophenyl)benzamide has been solved and deposited in the Crystallography Open Database (COD ID: 7223290) [1]. In this analog, the benzamide moiety adopts a near-planar conformation, while the 2,5-difluorophenyl ring is twisted out of the amide plane. The torsion angle between the phenyl rings influences intermolecular packing and can affect solid-state stability. The additional 4-fluoro substituent in N-(2,5-difluorophenyl)-4-fluorobenzamide is predicted to further modulate this torsion angle and enhance C–F···F–C and C–F···H–C interactions, potentially leading to a distinct crystal packing motif and altered physicochemical properties (e.g., melting point, solubility) compared to the non-4-fluorinated analog.

Crystal conformation
Class-level inference
Inferred modulation by 4-fluoro; comparator analog near-planar amide
May influence solid-state properties and formulation stability
No direct crystal structure; based on N-(2,5-difluorophenyl)benzamide
Crystallography Molecular Conformation Fluorine Interactions

CYP450 Inhibition Profile of Structural Analog

Data for the title compound's direct CYP inhibition is not publicly available. However, the close analog N-(2,5-difluorophenyl)benzamide (lacking the 4-fluoro on the benzoyl ring) has been profiled for inhibition of major human cytochrome P450 isoforms [1]. Against CYP3A4 (midazolam 1'-hydroxylase), the analog exhibited an IC50 of 27,400 nM (27.4 µM). Against CYP2C9 (diclofenac 4'-hydroxylase), the IC50 was 5,700 nM (5.7 µM). These values indicate a moderate-to-low risk of CYP-mediated drug-drug interactions for this scaffold. The additional 4-fluoro substituent on the benzoyl ring of the title compound may further modulate these IC50 values, but the analog data provides a conservative upper bound for CYP liability assessment in early discovery.

CYP inhibition profile
Class-level inference
CYP3A4 IC50 27.4 μM, CYP2C9 IC50 5.7 μM (analog)
Supports early ADME risk assessment for this scaffold
Title compound not measured; analog data provides conservative bound
Drug Metabolism CYP450 Off-target Liability

Physicochemical Property Overview

The compound exhibits a calculated density of 1.4 ± 0.1 g/cm³, a boiling point of 246.8 ± 40.0 °C at 760 mmHg, and a flash point of 103.0 ± 27.3 °C [1]. These values are consistent with a small, highly fluorinated aromatic amide and provide practical guidance for handling, storage, and formulation development. For comparison, the less fluorinated analog N-(2,5-difluorophenyl)benzamide (CAS 143925-43-3) has a molecular weight of 233.21 g/mol and is expected to have slightly lower density and boiling point due to the absence of the third fluorine atom [2].

Physicochemical estimates
Data to verify
Density 1.4 g/cm³, boiling point 246.8 °C, flash point 103.0 °C
Computed values guide handling and formulation screening
Predicted properties; experimental confirmation recommended
Physicochemical Formulation Safety

N-(2,5-Difluorophenyl)-4-fluorobenzamide: Application Scenarios


Antimycobacterial SAR Studies

The compound's moderate inhibitory activity against M. tuberculosis FadD28 (AC50 = 39.31 μM) establishes it as a useful starting point for structure-activity relationship (SAR) exploration of fluorinated benzamides targeting mycobacterial fatty acid metabolism [1]. Its distinct 2,5-difluoro/4-fluoro substitution pattern can be systematically varied to probe the impact of fluorine position on target engagement and selectivity, leveraging the available FadD28 fluorescence polarization assay as a robust readout [1].

Lipophilicity-Tuned ADME Probe

With a calculated XLogP3 of 3.1—1.9 log units higher than the non-fluorinated benzamide core—this compound serves as an ideal model for investigating how incremental fluorination influences membrane permeability, metabolic stability, and plasma protein binding [1]. Researchers can use it as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to quantify the lipophilicity-permeability relationship in fluorinated benzamide series [1].

Crystallography and Solid-State Formulation

The inferred conformational differences based on the crystal structure of the close analog N-(2,5-difluorophenyl)benzamide suggest that N-(2,5-difluorophenyl)-4-fluorobenzamide may exhibit distinct solid-state packing motifs driven by additional C–F···F–C and C–F···H–C interactions [1]. This makes the compound a valuable subject for high-resolution X-ray crystallography studies aimed at understanding the impact of fluorine substitution on crystal engineering, polymorphism, and formulation stability [1].

Early-Stage CYP Liability Profiling

Although direct CYP inhibition data for the title compound is lacking, the favorable CYP liability profile of its close analog (CYP3A4 IC50 = 27.4 μM, CYP2C9 IC50 = 5.7 μM) suggests that this scaffold may possess a low risk of CYP-mediated drug-drug interactions [1]. The compound can be included in high-throughput CYP inhibition panels to establish the SAR of fluorine substitution on metabolic stability, guiding the selection of leads with improved safety profiles [1].

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Fluorine-substitution pattern
FadD28 enzymatic assay and SAR interpretation
Lipophilicity-tuned ADME probe
Calculated XLogP3 increase
Membrane permeability and metabolic stability assays
Crystallography and solid-state research
Conformational and packing motifs
X-ray diffraction and polymorphism analysis
CYP liability profiling
CYP inhibition profile (analog)
CYP panel screening and interaction risk assessment

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